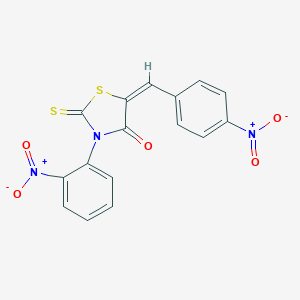![molecular formula C26H17ClN2OS2 B304562 [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone](/img/structure/B304562.png)
[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory properties, with studies showing that it can inhibit the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone in lab experiments is its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further research in cancer treatment. However, one limitation is the lack of studies on its toxicity and potential side effects, which needs to be explored further in future research.
Future Directions
For research on [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone include exploring its potential as a photosensitizer in photodynamic therapy for cancer, studying its toxicity and potential side effects, and investigating its potential use in other diseases such as inflammation and autoimmune diseases. Further research is also needed to optimize its synthesis method and improve its efficacy as an anticancer agent.
In conclusion, [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone is a promising compound with potential applications in various scientific research fields. Its ability to induce apoptosis in cancer cells and inhibit inflammation makes it a promising candidate for further research. However, more studies are needed to explore its toxicity and potential side effects, optimize its synthesis method, and improve its efficacy as an anticancer agent.
Synthesis Methods
The synthesis of [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone involves several steps. The first step involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 4-chlorothiophenol to form the intermediate, 2,3-dichloro-5,6-dicyano-4-(4-chlorophenyl)thiophene. The intermediate is then reacted with 4,5-dihydrodithieno[2,3-b:2',3'-d]thiophene-2,2-dioxide to form the final product.
Scientific Research Applications
[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone has been studied for its potential applications in various scientific research fields. It has been found to possess anticancer properties, with studies showing that it can induce apoptosis in cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer.
properties
Product Name |
[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone |
|---|---|
Molecular Formula |
C26H17ClN2OS2 |
Molecular Weight |
473 g/mol |
IUPAC Name |
[12-amino-10-(4-chlorophenyl)-5,14-dithia-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),3,9,11(15),12-hexaen-13-yl]-phenylmethanone |
InChI |
InChI=1S/C26H17ClN2OS2/c27-16-8-6-14(7-9-16)20-18-10-11-19-17(12-13-31-19)23(18)29-26-21(20)22(28)25(32-26)24(30)15-4-2-1-3-5-15/h1-9,12-13H,10-11,28H2 |
InChI Key |
YFYXXIMEMKQKBA-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CS2)C3=C1C(=C4C(=C(SC4=N3)C(=O)C5=CC=CC=C5)N)C6=CC=C(C=C6)Cl |
Canonical SMILES |
C1CC2=C(C=CS2)C3=NC4=C(C(=C31)C5=CC=C(C=C5)Cl)C(=C(S4)C(=O)C6=CC=CC=C6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,13-Dimethyl-10,16-diazahexacyclo[11.11.0.02,11.04,9.015,24.017,22]tetracosa-2,4,6,8,10,15,17,19,21,23-decaene-3,23-diamine](/img/structure/B304481.png)
![(1R,13R)-1,13-dimethyl-10,22-diazahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-2,4,6,8,10,14,16,18,20,22-decaene-3,15-diamine](/img/structure/B304482.png)
![Tricyclo[3.3.0.0~3,7~]octane-1,5-dicarbonitrile](/img/structure/B304484.png)

![[4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate](/img/structure/B304488.png)
![10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304489.png)


![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)
![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)

![2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one](/img/structure/B304500.png)
